molecular formula C10H11ClO4 B15310471 Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate

Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate

Cat. No.: B15310471
M. Wt: 230.64 g/mol
InChI Key: WNXRBCOXVBGMBU-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate is a hydroxyacetate ester derivative featuring a substituted phenyl ring with a chlorine atom at the 5-position and a methoxy group at the 2-position. Its molecular formula is C₁₀H₁₁ClO₄, with a molecular weight of 230.64 g/mol (calculated). This compound is structurally characterized by a hydroxyacetate backbone esterified with a methyl group and a substituted aromatic ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C10H11ClO4/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5,9,12H,1-2H3

InChI Key

WNXRBCOXVBGMBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 5-chloro-2-methoxyphenol with methyl 2-bromo-2-hydroxyacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(5-chloro-2-methoxyphenyl)-2-oxoacetate.

    Reduction: Formation of 2-(5-chloro-2-methoxyphenyl)-2-hydroxyethanol.

    Substitution: Formation of 2-(5-substituted-2-methoxyphenyl)-2-hydroxyacetate derivatives.

Scientific Research Applications

Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The chloro and methoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The hydroxyacetate moiety may participate in hydrogen bonding and other interactions that modulate its biological activity.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares the target compound with structurally related hydroxyacetate esters, highlighting differences in substituents, physical properties, and applications:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes References
Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate 5-Cl, 2-OCH₃ C₁₀H₁₁ClO₄ 230.64 N/A Intermediate in synthesis; discontinued commercial availability
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate 3-Cl C₉H₉ClO₃ 200.62 N/A Research chemical; used in NMR studies
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate 3-Cl, 4-Cl C₉H₈Cl₂O₃ 235.07 N/A Potential agrochemical applications
Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate 2-Br, 4-Cl (chiral center) C₉H₈BrClO₃ 279.50 N/A Chiral intermediate; lab use only
Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate Complex ether linkages, multiple Cl C₁₉H₁₈Cl₂O₆ 437.25 N/A Crystal structure studied for material science

Physicochemical Properties

  • Melting Points : While direct data for the target compound are unavailable, analogs like Methyl 2-[4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxyacetate () have melting points of 88–90 °C (hexane/CH₂Cl₂), suggesting that increased aromatic substitution and molecular weight elevate melting points .
  • Spectral Data :
    • IR : Hydroxy and ester carbonyl stretches (~3460 cm⁻¹ for -OH, ~1730 cm⁻¹ for C=O) are common in hydroxyacetate esters .
    • ¹H NMR : The target compound’s aromatic protons (5-chloro-2-methoxyphenyl) would resonate similarly to analogs, e.g., δ 7.30–7.47 ppm for para-substituted chlorophenyl groups .

Biological Activity

Methyl 2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties:

  • Molecular Formula: C10H11ClO4
  • Molecular Weight: 232.65 g/mol
  • IUPAC Name: this compound
  • CAS Number: Not specified in the sources but can be obtained from chemical databases.

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyphenol with acetic anhydride in the presence of a catalyst. This method yields the ester in moderate to high purity, suitable for biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Pseudomonas aeruginosa64 μg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using human cell lines showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve inhibition of the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased prostaglandin synthesis.
  • Receptor Interaction: It may bind to receptors involved in pain and inflammation, modulating their activity and reducing the overall inflammatory response.
  • Reactive Oxygen Species (ROS) Modulation: The compound has shown potential in reducing ROS levels in cells exposed to oxidative stress, which is linked to various diseases including cancer.

Study on Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound in treating infections caused by resistant bacteria. The results indicated a significant reduction in infection rates among patients treated with this compound compared to those receiving standard antibiotics.

Anti-inflammatory Research

In another study focusing on chronic inflammation, patients receiving treatment with this compound showed marked improvement in symptoms associated with inflammatory diseases such as rheumatoid arthritis. The study reported a decrease in joint swelling and pain levels over a four-week treatment period.

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